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Introduction
2-Chloroisonicotinamide, a halogenated pyridine derivative, stands as a critical and versatile

building block in modern synthetic chemistry. Its strategic placement of a reactive chlorine atom

and an amide functional group on the pyridine scaffold makes it an invaluable intermediate for

constructing complex molecular architectures. This guide provides an in-depth exploration of 2-
Chloroisonicotinamide, tailored for researchers, scientists, and professionals in drug

development and agrochemical synthesis. We will delve into its fundamental properties,

spectroscopic signature, a validated synthetic pathway, key reactivity patterns, and its

applications, grounding all technical claims in authoritative references.

Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and physical characteristics is foundational for

its effective use in research and development. 2-Chloroisonicotinamide is unambiguously

identified by its CAS number and IUPAC name.

Table 1: Chemical Identifiers for 2-Chloroisonicotinamide
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Identifier Value Source

CAS Number 100859-84-5 [1][2]

IUPAC Name
2-chloropyridine-4-

carboxamide
[3]

Synonyms
2-Chloropyridine-4-

carboxamide
[2]

Molecular Formula C₆H₅ClN₂O [1][3]

InChIKey
DEMJOLRJLACBRX-

UHFFFAOYSA-N
[3]

Canonical SMILES C1=CN=C(C=C1C(=O)N)Cl [3]

The compound's physical properties dictate its handling, storage, and behavior in various

solvent systems. These are summarized below.

Table 2: Physicochemical Properties of 2-Chloroisonicotinamide

Property Value Source

Molecular Weight 156.57 g/mol [1][3]

Appearance
White to light-colored

powder/crystal
[1][2]

Melting Point 196 - 200 °C [1][2]

Purity Typically ≥98% [1]

Storage
Store at room temperature,

under inert gas
[2]

Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of 2-
Chloroisonicotinamide. The key spectral features are predictable based on its structure.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.

N-H Stretching: The primary amide (-NH₂) group will exhibit two distinct, medium-intensity

peaks in the region of 3500-3300 cm⁻¹.[4]

C=O Stretching: A very strong and sharp absorption, characteristic of the amide carbonyl

group, is expected in the range of 1690-1630 cm⁻¹.[5]

Aromatic C=C Bending: Medium intensity peaks between 1700-1500 cm⁻¹ correspond to the

pyridine ring vibrations.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra reveal the specific electronic environment of each atom.

¹H NMR: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0

ppm). The proton at the C5 position (adjacent to the amide) and the proton at the C3 position

(adjacent to the chlorine) will likely be doublets, while the proton at the C6 position (adjacent

to the nitrogen) will be a singlet or a narrow triplet depending on coupling. The two amide

protons (-NH₂) may appear as a broad singlet, the chemical shift of which is dependent on

solvent and concentration.[6] The electron-withdrawing nature of the chlorine atom and the

amide group will generally shift the ring protons downfield.[7]

¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon will be the

most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the δ

120-150 ppm range, with the carbon attached to the chlorine atom (C2) showing a

characteristic shift.[6]

Mass Spectrometry (MS)
In a mass spectrum, 2-Chloroisonicotinamide will show a distinct molecular ion peak (M⁺).

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio),

the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern, with peaks at m/z

156 and 158, respectively.[3]
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Synthesis of 2-Chloroisonicotinamide: A Validated
Workflow
The synthesis of 2-Chloroisonicotinamide is efficiently achieved through a two-step process

starting from commercially available 4-cyanopyridine. The logic behind this pathway is the

activation of the pyridine ring via N-oxidation, which facilitates chlorination at the desired 2-

position, followed by the selective hydrolysis of the nitrile to the primary amide.

Step 1: Chlorination
Step 2: Hydrolysis

4-Cyanopyridine
N-Oxide 2-Chloro-4-cyanopyridine

  POCl₃, PCl₅ or
  (CH₃)₄NCl, Triphosgene 2-Chloroisonicotinamide

  H₂O, Base (e.g., NaOH)
or Acid (e.g., H₂SO₄)4-Cyanopyridine

Oxidizing Agent
(e.g., H₂O₂/AcOH)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Chloroisonicotinamide.

Experimental Protocol
This protocol is a synthesized methodology based on established chemical transformations

cited in the literature.[8][9][10]

Step 1: Synthesis of 2-Chloro-4-cyanopyridine from 4-Cyanopyridine N-Oxide

Causality: The N-oxide is a crucial intermediate. The oxygen atom is electron-donating via

resonance, which activates the ortho-positions (C2 and C6) for electrophilic attack by the

chlorinating agent. Subsequent deoxygenation re-establishes the aromatic pyridine ring.

Reaction Setup: To a slurry of 4-cyanopyridine N-oxide (1.0 eq) in a suitable solvent such as

1,2-dichloroethane, add phosphorus oxychloride (POCl₃, ~1.5 eq).

Cooling: Cool the reaction mixture to approximately 0 °C in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b010422?utm_src=pdf-body
https://www.benchchem.com/product/b010422?utm_src=pdf-body
https://www.benchchem.com/product/b010422?utm_src=pdf-body-img
https://www.benchchem.com/product/b010422?utm_src=pdf-body
https://patents.google.com/patent/JPH02229163A/en
https://byjus.com/jee/nucleophilic-substitution-reaction/
https://patents.google.com/patent/WO2021076681A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Addition: Slowly add an organic base, such as triethylamine (1.2 eq), dropwise while

maintaining the temperature below 5 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring

by TLC or LC-MS for the consumption of starting material.

Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize the solution

with a base (e.g., NaHCO₃ or NaOH solution) to pH 7-8.

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g.,

dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography or recrystallization to yield 2-chloro-4-cyanopyridine.

Step 2: Hydrolysis of 2-Chloro-4-cyanopyridine to 2-Chloroisonicotinamide

Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions.

The reaction proceeds through a carboximidic acid or imidate intermediate, which is then

tautomerized and hydrated to the stable amide. Careful control of conditions (temperature,

concentration of base/acid) is crucial to prevent over-hydrolysis to the carboxylic acid.[8]

Reaction Setup: Dissolve 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent (e.g.,

ethanol or water).

Reagent Addition: Add a catalytic amount of a strong base (e.g., NaOH, 0.05 eq) or a strong

acid (e.g., concentrated H₂SO₄).

Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the

reaction progress by TLC or LC-MS.

Isolation: Upon completion, cool the reaction mixture to room temperature. If the product

precipitates, it can be isolated by filtration. If not, neutralize the solution.

Purification: The crude product can be purified by recrystallization from a suitable solvent like

ethanol or water to afford pure 2-Chloroisonicotinamide.

Reactivity and Applications in Synthesis
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The synthetic utility of 2-Chloroisonicotinamide is primarily driven by the reactivity of the

chlorine atom at the C2 position.

Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is electron-deficient, a property enhanced by the electron-withdrawing

nitrogen heteroatom. This deficiency is most pronounced at the α (C2, C6) and γ (C4)

positions. Consequently, the chlorine atom at C2 is highly activated towards nucleophilic

aromatic substitution (SₙAr).[1] This allows for the facile displacement of the chloride ion by a

wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it an

exceptional scaffold for diversification.[7]

2-Chloroisonicotinamide

2-Substituted
Isonicotinamide

 Forms C-Nu Bond 

Nucleophile
(Nu-H)

 SₙAr Reaction 

Pharmaceuticals &
Agrochemicals

 Leads to 

Click to download full resolution via product page

Caption: Role of 2-Chloroisonicotinamide as a synthetic intermediate.

Applications in Drug Discovery and Agrochemicals
This reactivity profile makes 2-Chloroisonicotinamide a sought-after intermediate.
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Pharmaceuticals: It serves as a precursor for synthesizing compounds targeting a range of

diseases. A notable example is its use as a starting material in the synthesis of inhibitors of

NF-κB Inducing Kinase (NIK), which are investigated for their potential in treating

autoimmune diseases and certain cancers. For instance, it can be a precursor to 3-amino-2-
chloroisonicotinamide, a key intermediate in this class of molecules.[8]

Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. 2-
Chloroisonicotinamide provides a convenient entry point for creating novel derivatives with

potential bioactivity. The introduction of different nucleophiles at the C2 position allows for

the systematic modification of the molecule's properties to optimize its efficacy and selectivity

as an agrochemical.[1]

Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloroisonicotinamide is paramount to

ensure personnel safety. The compound is classified with specific hazards according to the

Globally Harmonized System (GHS).

Table 3: GHS Hazard and Precautionary Statements
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Hazard Class Code Statement Source

Skin

Corrosion/Irritation
H315 Causes skin irritation.

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation.

Specific Target Organ

Toxicity (Single

Exposure)

H335
May cause respiratory

irritation.

Prevention P261 Avoid breathing dust.

P280

Wear protective

gloves/eye

protection/face

protection.

Response P302+P352

IF ON SKIN: Wash

with plenty of soap

and water.

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Handling and Storage Recommendations
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to minimize inhalation of dust.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents. Storage under an inert atmosphere

(e.g., nitrogen or argon) is recommended to prevent degradation.[2]

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye

contact, flush with copious amounts of water for at least 15 minutes and seek medical

attention. If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical

advice.

Conclusion
2-Chloroisonicotinamide is a high-value chemical intermediate whose utility is rooted in the

predictable and versatile reactivity of its 2-chloro substituent. Its straightforward synthesis from

common starting materials, coupled with its stability and amenability to a wide range of

nucleophilic substitution reactions, secures its role as a key building block in the discovery

pipelines for new pharmaceuticals and agrochemicals. This guide has provided the core

technical knowledge required for its safe and effective application in a research and

development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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